5-{4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyridine-2-carbonitrile
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Overview
Description
The compound "5-{4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyridine-2-carbonitrile" is an intriguing chemical entity that has garnered attention due to its unique structural characteristics and potential applications in various scientific fields. This compound is a member of a class of chemicals known for their complex molecular frameworks and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-{4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyridine-2-carbonitrile typically involves multiple steps, including the formation of intermediate compounds that are then assembled into the final product. The synthesis often begins with the preparation of 2,3-dimethylimidazo[1,2-b]pyridazine, which is then functionalized to introduce the required substituents. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: While the compound can be synthesized in laboratory settings, scaling up to industrial production requires optimization of reaction conditions to ensure consistency, safety, and cost-effectiveness. This may involve continuous flow reactions, automated synthesis processes, and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions: 5-{4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: : Introduction of oxygen atoms into the molecule, which can alter its electronic properties and biological activity.
Reduction: : Removal of oxygen atoms or addition of hydrogen atoms, often used to modify the compound's reactivity.
Substitution: : Replacement of one functional group with another, which can be used to derivatize the compound for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (such as hydrogen peroxide), reducing agents (such as sodium borohydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the specific transformation but typically involve organic solvents, catalysts, and controlled temperatures and pressures.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to more saturated compounds.
Scientific Research Applications
The compound has a range of scientific research applications, including:
Chemistry: : Used as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry and materials science.
Medicine: : Investigated for its potential as a therapeutic agent due to its biological activity, including possible use in the treatment of diseases such as cancer or infectious diseases.
Mechanism of Action
The mechanism by which 5-{4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyridine-2-carbonitrile exerts its effects is primarily through its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways involved can vary depending on the context in which the compound is used. For example, in medicinal chemistry, it may inhibit specific enzymes critical for disease progression, while in materials science, it may act as a monomer in polymerization reactions.
Comparison with Similar Compounds
Comparison with Other Similar Compounds: Similar compounds include other derivatives of imidazo[1,2-b]pyridazine and piperidine, which often share similar structural features and reactivity patterns
List of Similar Compounds
2,3-dimethylimidazo[1,2-b]pyridazine
Piperidine derivatives
Pyridine carbonitrile compounds
Each of these similar compounds offers a slightly different set of properties and reactivities, making 5-{4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyridine-2-carbonitrile a unique entity within this chemical space.
Properties
IUPAC Name |
5-[4-[(2,3-dimethylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O/c1-14-15(2)26-19(23-14)5-6-20(24-26)27-13-16-7-9-25(10-8-16)18-4-3-17(11-21)22-12-18/h3-6,12,16H,7-10,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKZGWNVBFBJMKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=N1)C=CC(=N2)OCC3CCN(CC3)C4=CN=C(C=C4)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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